molecular formula C16H15FN6O4 B15237756 N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide

Cat. No.: B15237756
M. Wt: 374.33 g/mol
InChI Key: DZQVSUMDBYFZBM-DXCMXYRUSA-N
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Description

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide is a structurally intricate compound combining three key motifs:

  • Fluorinated tetrahydrofuran ring: Enhances metabolic stability and bioavailability .
  • Triazolo[4,5-D]pyrimidine core: A nitrogen-rich heterocycle linked to kinase inhibition and enzyme modulation .
  • Benzamide moiety: Common in pharmacologically active compounds, contributing to target binding .

Its molecular formula is C₁₆H₁₅FN₆O₄ (MW: 374.33 g/mol), with a unique stereochemistry (2R,3S,4R,5R) critical for bioactivity . Preliminary studies suggest interactions with enzymes and receptors involved in metabolic pathways, positioning it as a candidate for anticancer or anti-inflammatory therapeutics .

Properties

Molecular Formula

C16H15FN6O4

Molecular Weight

374.33 g/mol

IUPAC Name

N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazolo[4,5-d]pyrimidin-7-yl]benzamide

InChI

InChI=1S/C16H15FN6O4/c17-10-12(25)9(6-24)27-16(10)23-14-11(21-22-23)13(18-7-19-14)20-15(26)8-4-2-1-3-5-8/h1-5,7,9-10,12,16,24-25H,6H2,(H,18,19,20,26)/t9-,10+,12-,16-/m1/s1

InChI Key

DZQVSUMDBYFZBM-DXCMXYRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide typically involves multiple steps, starting with the preparation of the fluorinated tetrahydrofuran ring. This can be achieved through a series of fluorination and hydroxylation reactions under controlled conditions. The triazolopyrimidine moiety is then synthesized through cyclization reactions involving appropriate precursors. Finally, the benzamide group is introduced via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for improved reaction control and yield, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazolopyrimidine moiety or the benzamide group.

    Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, such as antiviral or anticancer agents.

    Industry: The compound could be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorinated tetrahydrofuran ring and triazolopyrimidine moiety may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its triazolo-pyrimidine core and fluorinated tetrahydrofuran system. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Features Biological Activity Reference
Target Compound Triazolo[4,5-D]pyrimidine + fluorinated tetrahydrofuran High stereochemical specificity; benzamide substituent Enzyme/receptor modulation (kinase inhibition hypothesized)
4-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)pyrimidin-2(1H)-one Pyrimidine Nucleoside analog; lacks triazole ring Antiviral activity (e.g., against RNA viruses)
N-(1H-pyrazolo[3,4-b]quinolin-6-YL)benzamide Pyrazolo-quinoline Pyrazole ring instead of triazolo-pyrimidine Anti-inflammatory; targets COX-2
N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide Imidazo-triazine + tetrahydrofuran Similar tetrahydrofuran unit; differing heterocycle Enzyme inhibition (e.g., DHFR)
2-Fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide Triazolo-pyridazine + azetidine Sulfonamide group; azetidine ring Kinase inhibition (e.g., JAK2/STAT3 pathways)

Key Observations:

Heterocyclic Core Diversity: The triazolo-pyrimidine core (target compound) offers distinct π-π stacking and hydrogen-bonding capabilities compared to pyrimidine (4-Amino-1-...) or imidazo-triazine (N-(7-...)) analogs . Pyrazolo-quinoline derivatives (N-(1H-pyrazolo...)) exhibit broader anti-inflammatory effects but lower specificity for kinase targets .

Tetrahydrofuran Modifications: Fluorination at the 3-position (target compound) improves metabolic stability over non-fluorinated analogs (e.g., N-(7-...)) . Hydroxymethyl and hydroxy groups enhance solubility, critical for oral bioavailability .

Substituent Effects :

  • Benzamide groups (common in target compound and N-(1H-pyrazolo...)) improve target affinity but vary in selectivity based on heterocycle pairing .
  • Sulfonamide substituents (e.g., 2-Fluoro-N-methyl...) increase polarity, affecting blood-brain barrier permeability .

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